3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid
Description
3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a 2,4-dimethoxyphenyl group attached to the β-carbon of the α-keto acid backbone. Its molecular formula is C₁₁H₁₂O₅, with a molecular weight of 224.21 Da (calculated from structural analogs in ).
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O5/c1-15-8-4-3-7(10(6-8)16-2)5-9(12)11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
YHGPZXAMLYRAHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method is the Claisen-Schmidt condensation, where 2,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Notes
Contradictions in Evidence: While 3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is structurally defined, its biological activities are inferred from analogs (e.g., indolyl or cinnamic acid derivatives). Direct experimental data on its reactivity or pharmacokinetics are absent in the provided evidence.
Methodological Gaps : NMR and mass spectrometry data for the target compound are lacking, unlike its cyclohexadienyl and indolyl analogs .
Biological Activity
3-(2,4-Dimethoxyphenyl)-2-oxopropanoic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of phenylpropanoic acids characterized by a keto group adjacent to a propanoic acid moiety and a dimethoxy-substituted phenyl ring. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as aromatic-amino-acid aminotransferase, which plays a crucial role in amino acid metabolism.
- Substrate Interaction : The compound can act as a substrate in biochemical assays, facilitating studies on metabolic pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. This activity is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound may possess anti-inflammatory properties. Compounds with similar phenolic structures have been documented to induce autophagy and reduce inflammation through various signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown selective action against Gram-positive bacteria and fungi, indicating potential applications in treating infections .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its analogs. Below is a summary of key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
